Unveiling the Molecular Architecture and Utility of a Tri-Functional Bioconjugation Reagent: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
Unveiling the Molecular Architecture and Utility of a Tri-Functional Bioconjugation Reagent: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5, a sophisticated trifunctional molecule designed for advanced bioconjugation, detection, and imaging applications. This versatile reagent incorporates a fluorescent cyanine dye (Cy5), a high-affinity binding moiety (biotin), and two distinct polyethylene glycol (PEG) linkers, offering enhanced solubility, reduced steric hindrance, and a flexible framework for a multitude of research and drug development endeavors.
Molecular Structure and Core Components
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a heterobifunctional linker molecule with three key functional domains:
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Biotin Moiety: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M). This interaction is widely exploited for highly selective capturing, immobilization, and detection of biotinylated molecules. The biotin is linked via a 3-unit polyethylene glycol (PEG3) chain.
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Cyanine 5 (Cy5) Fluorophore: Cy5 is a bright, far-red fluorescent dye. Its spectral properties in the far-red region of the spectrum are advantageous for biological applications due to reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.[1]
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Polyethylene Glycol (PEG) Spacers: The molecule incorporates two PEG chains of different lengths: a methoxy-terminated 4-unit PEG (m-PEG4) and a 3-unit PEG (PEG3) attached to the biotin. These hydrophilic PEG linkers enhance the water solubility of the entire molecule, prevent aggregation, and provide a flexible spacer arm to minimize steric hindrance between the conjugated biomolecule, the biotin, and the Cy5 dye.[2][3]
The core structure consists of the m-PEG4 and biotin-PEG3 moieties linked to the Cy5 fluorophore. The nomenclature suggests a central linkage, likely a urea or a related functional group, connecting the amine termini of the PEG chains, which are in turn attached to the respective functional ends.
Visualizing the Molecular Structure
Caption: Conceptual diagram of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 structure.
Physicochemical and Spectroscopic Properties
The combination of its constituent parts gives N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 a unique set of properties that are highly desirable for bio-analytical applications.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [4][5] |
| Molecular Weight | 982.72 g/mol | [4][5] |
| CAS Number | 2107273-68-5 | [5] |
| Excitation Maximum (λex) | ~649 nm | [6] |
| Emission Maximum (λem) | ~667 nm | [6] |
| Appearance | Blue solid | - |
| Solubility | Water, DMSO, DMF |
Applications in Research and Drug Development
The trifunctional nature of this molecule makes it a powerful tool in various scientific disciplines.
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Fluorescent Labeling: The Cy5 dye allows for the fluorescent labeling of proteins, antibodies, nucleic acids, and other biomolecules. This is particularly useful for applications such as fluorescence microscopy, flow cytometry, and Western blotting.[5]
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PROTAC Development: This molecule is described as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The biotin and Cy5 moieties can serve as handles for purification, detection, and visualization of the PROTAC and its interactions.
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Binding Assays: The biotin group enables the immobilization of the molecule or its conjugates onto streptavidin-coated surfaces, such as microplates or beads. This is fundamental for developing sensitive and specific binding assays like ELISA (Enzyme-Linked Immunosorbent Assay) and pull-down experiments.
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In Vivo Imaging: The far-red fluorescence of Cy5 allows for deeper tissue penetration and reduced background signal, making it suitable for in vivo imaging studies in small animals.[1]
Experimental Protocols
While a specific, validated protocol for this exact molecule is not publicly available, a general procedure for labeling a protein with a biotin-PEG-dye conjugate containing a reactive group (e.g., an NHS ester, which is common for such molecules) is provided below as a representative example.
Representative Protocol: Labeling of an Antibody
This protocol assumes the N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is functionalized with an amine-reactive group like an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines on the antibody.
Materials:
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Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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N-(m-PEG4)-N'-(biotin-PEG3)-Cy5-NHS ester
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Desalting column (e.g., Sephadex G-25)
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Reaction tubes
Procedure:
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Antibody Preparation:
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Dissolve the antibody in the reaction buffer at a concentration of 1-5 mg/mL.
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Reagent Preparation:
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Shortly before use, dissolve the N-(m-PEG4)-N'-(biotin-PEG3)-Cy5-NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
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Conjugation Reaction:
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Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the antibody solution.
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Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
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Purification:
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Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
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Collect the fractions containing the labeled antibody (the colored fractions).
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Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
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Storage:
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Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.
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Experimental Workflow: Fluorescence-Based Detection Assay
Caption: Workflow for a streptavidin-capture fluorescence immunoassay.
Conclusion
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a well-designed, multifunctional chemical tool for advanced biological research and drug development. Its combination of a high-affinity biotin tag, a bright far-red fluorescent dye, and solubilizing PEG linkers provides researchers with a versatile reagent for a wide range of applications, from molecular labeling and detection to the construction of complex bioconjugates like PROTACs. The rational design of this molecule addresses key challenges in bioconjugation chemistry, such as solubility, steric hindrance, and detection sensitivity, making it a valuable asset for the modern life scientist's toolbox.
References
- 1. Cy5-bifunctional dye | C45H52N4O14S2 | CID 135797802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 5. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5|COA [dcchemicals.com]
- 6. 0qy.com [0qy.com]
